6-amino-7H-benzo[e]perimidin-7-one is a synthetic organic compound that belongs to the class of perimidines, which are characterized by a fused naphthalene and pyrimidine structure. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a scaffold for developing kinase inhibitors. The molecular structure of 6-amino-7H-benzo[e]perimidin-7-one includes an amino group at the 6-position and a carbonyl group at the 7-position, contributing to its reactivity and biological activity.
The compound is classified under the category of heterocyclic compounds, specifically as a benzo[e]perimidine derivative. It is often synthesized from anthracenedione derivatives through cyclization reactions. The chemical structure can be represented by the molecular formula and has a molecular weight of approximately 240.26 g/mol .
The synthesis of 6-amino-7H-benzo[e]perimidin-7-one typically involves cyclization reactions of anthracenedione derivatives. A common method includes:
This method has been optimized for yield and purity, making it suitable for both laboratory and potential industrial applications .
The cyclization process generally requires careful control of temperature and reaction time to ensure complete conversion and minimize by-products. Techniques such as microwave-assisted synthesis or ultrasound have also been explored to enhance reaction rates and yields .
The molecular structure of 6-amino-7H-benzo[e]perimidin-7-one features a fused ring system with distinct functional groups:
The compound's structural integrity allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis .
6-amino-7H-benzo[e]perimidin-7-one can undergo several types of chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and alkyl halides or acyl chlorides for nucleophilic substitutions under acidic or basic conditions .
The mechanism of action for compounds like 6-amino-7H-benzo[e]perimidin-7-one often involves their interaction with biological targets such as kinases. The binding affinity is influenced by the structural features that allow for specific interactions within the active site of target proteins.
In studies, this compound has shown potential as an inhibitor of glycogen synthase kinase 3, demonstrating IC50 values in the low micromolar range, indicating significant potency against this target .
6-amino-7H-benzo[e]perimidin-7-one has several scientific applications:
The development of 6-amino-7H-benzo[e]perimidin-7-one is rooted in the quest to improve anthracenedione-based anticancer agents. Early anthracenediones like mitoxantrone and ametantrone demonstrated potent antineoplastic activity but were plagued by dose-limiting cardiotoxicity linked to quinone-induced free radical formation and peroxidation. This cardiotoxicity stemmed from their structural susceptibility to enzymatic reduction by NADH dehydrogenase, generating reactive oxygen species that damaged myocardial tissue [1].
In the early 1990s, researchers designed chromophore-modified anthracenediones incorporating a pyrimidine ring into the anthracenedione scaffold. This structural innovation aimed to disrupt the redox cycling capability while maintaining DNA-intercalating properties. The benzoperimidine core emerged as a strategic solution—it preserved the planar polycyclic architecture essential for DNA interaction but exhibited "poor substrate properties for NADH dehydrogenase," thereby reducing free radical formation [1]. This design shift represented a pivotal transition from classical quinone chemistry toward electron-deficient nitrogen-containing heterocycles with improved safety profiles.
Table 1: Key Anthracenedione Derivatives and Their Evolution to Benzoperimidines
Compound Class | Structural Features | Primary Limitations | Innovation in Benzoperimidines |
---|---|---|---|
Anthraquinones (e.g., Doxorubicin) | Tetracyclic quinone | Cardiotoxicity via redox cycling | Replacement of quinone with pyrimidinone |
Anthracenediones (e.g., Mitoxantrone) | Aminoalkylamino side chains | Peroxidation and free radical generation | Poor substrate for NADH dehydrogenase |
Early Benzoperimidines | Fused pyrimidine ring | Limited evaluation | Diminished peroxidation activity |
Benzoperimidine scaffolds represent a strategic fusion of planar aromatic systems and hydrogen-bond-accepting diazine rings. The 7H-benzo[e]perimidin-7-one core—a tricyclic system comprising naphthalene fused with pyrimidinone—delivers three critical pharmacological advantages:
Computational studies of related pyridopyrimidinones (e.g., 7-(4-nitrophenyl)benzo[6,7]chromeno[3,2-e]pyrido[1,2-a]pyrimidin-6(7H)-one) reveal high dipole moments (>4D) and electrostatic potential maps showing electron-deficient regions ideal for interacting with DNA’s minor groove [9]. This scaffold also diverges structurally from benzodiazepines (e.g., diazepam), lacking the characteristic seven-membered diazepine ring but sharing fused heterobicyclic topology that enables diverse molecular interactions [10].
The synthesis and evaluation of 6-[(aminoalkyl)amino]-substituted derivatives of 7H-benzo[e]perimidin-7-one were first reported in a landmark 1993 Journal of Medicinal Chemistry study [1]:
Table 2: Anticancer Activity of Select 6-Substituted 7H-Benzo[e]Perimidin-7-one Derivatives
Derivative Side Chain | In Vitro Activity (L1210 IC₅₀, μM) | In Vivo P388 Leukemia (%T/C) | Free Radical Formation |
---|---|---|---|
Aminoethylamino | 0.15–0.28 | 255 | None detected |
Aminopropylamino | 0.18–0.35 | 230 | None detected |
Hydroxyethylamino | 0.32–0.55 | 190 | Minimal |
Ametantrone (Control) | 0.22 | 180 | Significant |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3